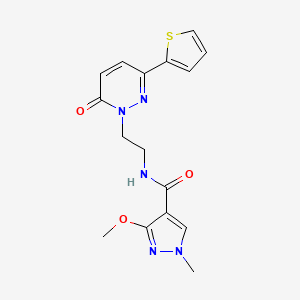

3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-20-10-11(16(19-20)24-2)15(23)17-7-8-21-14(22)6-5-12(18-21)13-4-3-9-25-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJPSZTXBVHHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS Number: 1219842-08-6) belongs to a class of organic molecules that exhibit diverse biological activities. This article discusses its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a methoxy group, a pyridazine ring, and a thiophene substituent, which contribute to its solubility and biological properties.

Antimicrobial Activity

Sulfonamides, a broader class of compounds that includes derivatives of pyrazole and pyridazine, are known for their antimicrobial properties. The specific compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer activity .

Case Study: Cytotoxicity Assays

A study involving a series of pyrazole derivatives found that those with electron-donating groups, such as methoxy or methyl groups, generally exhibited enhanced biological activity. The most potent compounds were assessed for their ability to induce apoptosis in cancer cells, showing promising results in terms of tumor suppression in animal models .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-Methoxy Compound | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Apoptosis induction |

| Similar Derivative | U87 (Glioblastoma) | 45.2 ± 13.0 | Microtubule disruption |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

- Cell Cycle Arrest : Some derivatives have been noted for their ability to disrupt the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that while some derivatives exhibit favorable absorption and distribution characteristics, others show rapid metabolism leading to short half-lives in vivo .

Scientific Research Applications

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit anticancer properties. The compound's structure suggests potential inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have been reported to inhibit histone acetyltransferases, which are crucial in cancer progression and treatment resistance .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been a focus of research. It is hypothesized that the presence of the thiophene ring may enhance the anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Studies on related compounds have demonstrated dual inhibition of COX and lipoxygenase (LOX), suggesting similar potential for this compound .

3. Antimicrobial Activity

Research into thiazole and pyrazole derivatives has shown promising antimicrobial effects against various bacterial strains. The structural features of 3-methoxy-1-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-carboxamide may contribute to its efficacy against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that this compound could exhibit similar effects due to its structural similarities .

Case Study 2: Anti-inflammatory Mechanism

A study investigating compounds with similar structures found that they significantly reduced inflammation in animal models by inhibiting COX enzymes. The implications for therapeutic use in chronic inflammatory diseases are considerable, warranting further investigation into this compound's efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.